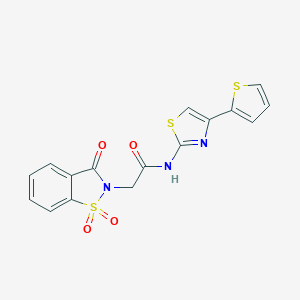![molecular formula C17H15BrN2O4S B277267 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a member of the benzothiazole family and has a unique structure that makes it an attractive candidate for research.
Mécanisme D'action
The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate involves the inhibition of the target enzyme's activity. The compound binds to the enzyme's active site and prevents the substrate from binding, thus inhibiting the enzyme's catalytic activity.
Biochemical and Physiological Effects:
Studies have shown that 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate exhibits potent antioxidant and anti-inflammatory properties. It has also been found to have a neuroprotective effect by preventing neuronal cell death. Additionally, the compound has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate in lab experiments is its high potency and selectivity towards target enzymes. This makes it an ideal candidate for studying enzyme inhibition and drug development. However, one limitation is its solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to evaluate its efficacy and safety in animal models. Another area of research is its use in material science, where it has been found to exhibit promising properties as a fluorescent probe. Additionally, the compound's potential as an anticancer agent warrants further investigation. Overall, 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate is a versatile compound with numerous potential applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate involves the reaction of 3-bromobenzoic acid with 3-aminopropyl-1,1-dioxo-1,2-benzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes it a promising candidate for the development of drugs for the treatment of diseases such as Alzheimer's, glaucoma, and cancer.
Propriétés
Formule moléculaire |
C17H15BrN2O4S |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate |
InChI |
InChI=1S/C17H15BrN2O4S/c18-13-6-3-5-12(11-13)17(21)24-10-4-9-19-16-14-7-1-2-8-15(14)25(22,23)20-16/h1-3,5-8,11H,4,9-10H2,(H,19,20) |
Clé InChI |
REAOHFJMBRFQNJ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC(=CC=C3)Br |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)



![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)

![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)
